[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine
Description
[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine is a pyridine-based methanamine derivative featuring a 4-phenylpiperazinyl substituent at the 6-position of the pyridine ring.
Properties
IUPAC Name |
[6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-12-14-6-7-16(18-13-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,13H,8-12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCQCDYQQHCGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine involves several steps, typically starting with the preparation of the phenylpiperazine and pyridine intermediates. The phenylpiperazine can be synthesized through the reaction of piperazine with phenyl halides under appropriate conditions. The pyridine intermediate is then prepared through various synthetic routes, such as the Hantzsch pyridine synthesis.
Chemical Reactions Analysis
[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenylpiperazine or pyridine rings are replaced with other groups. .
Scientific Research Applications
[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is employed in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the development of pharmaceuticals targeting neurological and psychiatric disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter signaling pathways. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight: The 4-phenylpiperazinyl group in the target compound likely confers a higher molecular weight (~293.36) compared to analogs with smaller substituents (e.g., 182.22 for the methoxyethoxy variant ).
Functional Group Diversity: Heterocyclic Substituents: The 2-methylimidazole group in and thiophene in introduce nitrogen and sulfur atoms, respectively, which may influence electronic properties and binding affinities. Ether Chains: Methoxyethoxy and phenoxyethoxy groups enhance hydrophilicity or lipophilicity, depending on their alkyl/aryl components.
Synthetic Considerations :
- Yields for related compounds vary significantly. For example, imidazopyridine derivatives with complex substituents (e.g., compound 14 in ) achieved 46% yield , while simpler analogs (e.g., compound 15 in ) had lower yields (9%) . This suggests that steric and electronic effects of substituents impact reaction efficiency.
Similar stability challenges may apply to the target compound.
Implications for Research and Development
The structural diversity among pyridin-3-yl methanamine analogs underscores their versatility in medicinal chemistry:
- Pharmacological Potential: The 4-phenylpiperazinyl group in the target compound may enhance binding to CNS targets, as seen in other phenylpiperazine-containing drugs.
- Solubility and Bioavailability : Substituents like methoxyethoxy could improve aqueous solubility, whereas aromatic groups (e.g., thiophene ) might favor membrane penetration.
Biological Activity
[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine, a compound with the molecular formula C16H20N4 and a molecular weight of 268.36 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
The primary biological activity of this compound is attributed to its interaction with the C1s protein, a component of the complement system.
Key Mechanisms:
- Competitive Inhibition: The compound acts as a selective competitive inhibitor of C1s, with a dissociation constant () of approximately 9.8 μM and an inhibition constant () of about 5.8 μM.
- Impact on Complement Pathway: By inhibiting C1s, the compound reduces the activation of the classical pathway (CP) in the complement system, which plays a crucial role in immune responses.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound may exhibit good bioavailability due to its molecular structure and weight.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Activity: Preliminary studies indicate potential antibacterial properties against pathogens such as Neisseria meningitidis and Haemophilus influenzae, although it was found to be less potent than existing antibiotics like ADEP1 .
- Antichlamydial Activity: Research has shown that derivatives based on similar scaffolds exhibit selective activity against Chlamydia, suggesting potential for further development in this area .
- Neurological Implications: Given its structural similarities with known psychoactive compounds, it is being investigated for potential effects on neurotransmitter systems, particularly serotonin receptors .
Table 1: Summary of Biological Activities
Detailed Research Insights
A study conducted by Leung et al. combined computational chemistry with biochemical experiments to identify novel scaffolds that activate ClpP, highlighting the importance of structural modifications for enhancing biological activity against bacterial infections . Additionally, compounds structurally related to this compound were evaluated for their effects on cell morphology and toxicity, revealing no significant cytotoxicity in treated samples compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine, and how can purity be optimized?
- Methodology :
- Step 1 : Use Buchwald-Hartwig amination to couple 4-phenylpiperazine with a brominated pyridine precursor (e.g., 6-bromo-3-pyridinylmethanamine). Catalytic systems like Pd(OAc)₂/Xantphos in toluene at 100–110°C for 12–24 hours are effective .
- Step 2 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Key Data : Yield typically ranges from 60–75%. Purity can be confirmed via ¹H/¹³C NMR (e.g., δ ~2.8 ppm for piperazine N–CH₂, δ ~8.2 ppm for pyridine protons) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal packing and confirm substituent positions on the pyridine and piperazine rings .
- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₆H₂₀N₄: 268.37 g/mol) with ESI+ mode .
- LogP Determination : Use shake-flask method (octanol/water partition) to assess lipophilicity, critical for blood-brain barrier penetration in CNS-targeted studies .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Strategies :
- In vitro receptor binding : Test affinity for dopamine (D2/D3), serotonin (5-HT1A/2A), or adrenergic receptors via competitive radioligand assays (e.g., [³H]spiperone for D2) .
- Cytotoxicity : Use MTT assay on HEK293 or SH-SY5Y cells at 1–100 µM to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can contradictory data in receptor binding studies be resolved?
- Troubleshooting :
- Assay conditions : Verify buffer pH (7.4 for physiological mimicry) and temperature (25°C vs. 37°C) .
- Receptor subtype specificity : Use transfected cell lines (e.g., CHO-K1 expressing human D3 vs. D2 receptors) to isolate target engagement .
- Metabolite interference : Perform LC-MS/MS on post-assay samples to detect hydrolyzed or oxidized byproducts .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- In silico Approaches :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D3 receptors (PDB: 3PBL). Focus on piperazine-phenyl stacking and hydrogen bonds with Ser196/Val189 .
- QSAR modeling : Train models on analogs (e.g., substituent effects at pyridine C2/C4) to predict Ki values .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?
- Strategies :
- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL, NADPH) to assess CYP450-mediated degradation. Half-life <30 min suggests need for prodrug design .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; >90% binding may limit CNS availability .
Q. What techniques validate target engagement in vivo?
- Experimental Design :
- PET imaging : Synthesize a carbon-11 or fluorine-18 radiolabeled analog (e.g., [¹¹C]methylation of the methanamine group) for dynamic imaging in rodent models .
- Behavioral assays : Test locomotor activity (open field) or prepulse inhibition in dopamine receptor knockout mice to confirm mechanism .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
